molecular formula C20H16N2O3 B1247626 (3Z)-6-(4-Hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

(3Z)-6-(4-Hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1247626
M. Wt: 332.4 g/mol
InChI Key: AYSXURJZVXBSRV-WJDWOHSUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-432411 involves the preparation of indolinone derivatives. The general synthetic route includes the condensation of indoline-3-one with various benzylidene derivatives under specific reaction conditions . The reaction typically involves the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for A-432411 are not extensively documented. the synthesis likely follows similar routes as laboratory-scale preparation, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

A-432411 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of A-432411. These derivatives may exhibit different biological activities and properties .

Scientific Research Applications

A-432411 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying microtubule dynamics and interactions.

    Biology: Employed in cellular studies to understand the mechanisms of spindle pole formation and microtubule destabilization.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.

    Industry: Potential applications in the development of new anticancer drugs and therapeutic agents

Mechanism of Action

A-432411 exerts its effects by destabilizing microtubules at high concentrations and disrupting normal spindle formation at low concentrations. The compound competes with the colchicine-binding site on tubulin, inhibiting microtubule polymerization . This leads to G2-M arrest and induces apoptosis in cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-432411 is unique due to its structural differences from other synthetic microtubule inhibitors. It is efficacious against a variety of human cancer cell lines, including drug-resistant strains, making it a promising candidate for further development .

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(3Z)-6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C20H16N2O3/c1-25-19-10-13(5-7-18(19)23)12-4-6-15-16(11-14-3-2-8-21-14)20(24)22-17(15)9-12/h2-11,21,23H,1H3,(H,22,24)/b16-11-

InChI Key

AYSXURJZVXBSRV-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC3=C(C=C2)/C(=C/C4=CC=CN4)/C(=O)N3)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC3=C(C=C2)C(=CC4=CC=CN4)C(=O)N3)O

Synonyms

6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydroindol-2-one
A 432411
A-432411
A432411

Origin of Product

United States

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